molecular formula C10H12N4O3 B4051372 N-(sec-butyl)-5-nitro-2,1,3-benzoxadiazol-4-amine

N-(sec-butyl)-5-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B4051372
M. Wt: 236.23 g/mol
InChI Key: PZOUICPNMGBSLI-UHFFFAOYSA-N
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Description

N-(sec-butyl)-5-nitro-2,1,3-benzoxadiazol-4-amine is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.09094026 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probing and Imaging

N-(sec-butyl)-5-nitro-2,1,3-benzoxadiazol-4-amine and related compounds are extensively used in the development of fluorescent probes for various applications. These probes have been utilized for detecting hydrogen sulfide in biological systems, demonstrating significant fluorescence enhancement and low detection limits, making them suitable for bioimaging in living cells (Wang, Lv, & Guo, 2017). Similarly, mitochondria-targeted fluorescent probes based on the selective thiolysis of these compounds have been developed for the investigation of hydrogen sulfide in living systems, offering low cytotoxicity and good selectivity (Pak et al., 2016).

Analytical Chemistry and Detection

These compounds have also been characterized as fluorogenic labeling reagents for the analysis of neurotransmitters and amino acids. For instance, their application in microdialysis-capillary electrophoresis assays for amino acid neurotransmitters has been highlighted, with improved detection limits and the ability to observe changes in neurotransmitter concentrations (Klinker & Bowser, 2007). Additionally, they have been used in the determination of aromatic amines in consumer products, demonstrating improvement in separation and quantization when detected by liquid chromatography coupled to electrochemical detection (Lizier & Zanoni, 2012).

Coordination Chemistry

In coordination chemistry, these compounds have been used to study the effect of ligand charge on the coordination geometry of metal ions, such as iron. This research provides insights into the complexation behavior of these compounds and their potential applications in developing novel coordination complexes (Moon et al., 2002).

Other Applications

Other applications include studies on the interaction of these compounds with anions, which aids in understanding their selectivity and mechanism of action (Das et al., 2012), and their role in the development of probes for hydrogen sulfide, highlighting their stability and reactivity (Song et al., 2016).

Properties

IUPAC Name

N-butan-2-yl-5-nitro-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-3-6(2)11-10-8(14(15)16)5-4-7-9(10)13-17-12-7/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOUICPNMGBSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=CC2=NON=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.